硫吗啉-4-甲酰胺

描述

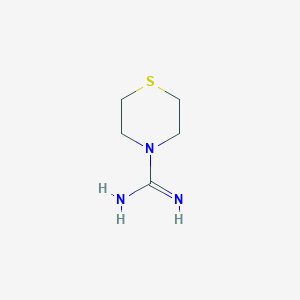

Thiomorpholine-4-carboximidamide is an organic chemical compound . It belongs to the family of morpholine derivatives.

Synthesis Analysis

Thiomorpholine and its analogues are synthesized by varied facile synthetic schemes resulting in substitution on multiple positions of the heterocycles . A method of synthesis involves a nucleophilic aromatic substitution reaction . Another method involves the use of Boron trifluoride etherate which mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes .Molecular Structure Analysis

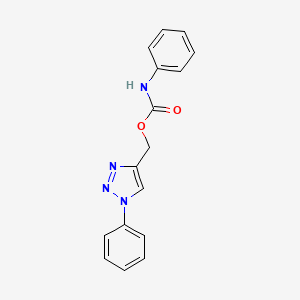

The molecular structure of Thiomorpholine-4-carboximidamide has been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . The molecule exhibits an approximately CS-symmetric structure .Chemical Reactions Analysis

Thiomorpholine-4-carboximidamide has been used in the synthesis of 2D and 3D silver-based coordination polymers . It has also been used as a precursor for the corresponding 4-thiomorpholinoaniline .Physical and Chemical Properties Analysis

Thiomorpholine-4-carboximidamide has a molecular weight of 388.54 . It is a powder at room temperature .科学研究应用

合成和抗菌活性

- 已合成硫代吗啉衍生物用于抗菌应用。一项研究重点关注硫代吗啉-4-羧酰亚胺衍生物的开发,旨在创造具有最小毒性的有效生物活性分子。这些衍生物通过亲核取代反应制备,并测试了其对各种微生物的抗菌活性,显示出有希望的结果 (D. Kardile & N. Kalyane, 2010)。

药物化学构建模块

- 硫代吗啉及其 1,1-二氧化物是药物化学中的重要支架,其类似物已进入临床试验。对桥连双环硫代吗啉的研究揭示了有趣的生物学特征,使这些化合物成为药物发现中的有价值的构建模块 (Daniel P. Walker & D. J. Rogier, 2013)。

新颖的合成方法

- 已经报道了合成硫代吗啉的创新方法,例如酮-氮杂环丙烷的区域和立体选择性环扩张以形成新型 3-硫代吗啉,为创建这些化合物提供了有效的途径 (Fatemeh Khodadadi et al., 2021)。

催化应用

- 硫代吗啉衍生物已用于催化,例如在合成含有硫醚基团的水凝胶中。这些结合 N-甲基丙烯酰胺硫代吗啉的水凝胶对 4-硝基苯酚的还原表现出高催化活性,证明了它们在各种催化过程中的潜力 (P. Ilgin, O. Ozay, & H. Ozay, 2019)。

酶抑制

- 含硫代吗啉的化合物已被设计和合成,作为二肽基肽酶 IV (DPP-IV) 酶的抑制剂。这些衍生自天然和非天然氨基酸的化合物已在体外显示出有希望的 DPP-IV 抑制,表明它们有潜力作为治疗剂进行进一步研究 (Bei Han et al., 2012)。

抗高血糖活性

- 已评估了源自氰胺的新型羧酰亚胺的抗高血糖特性。一项研究合成了与嘧啶部分连接的化合物,显示糖尿病模型中血清葡萄糖水平显着下降,表明它们作为糖尿病治疗剂的潜力 (A. Moustafa et al., 2021)。

作用机制

Mode of Action

It is suggested that it may show its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .

Biochemical Pathways

The degradation of nitrogen heterocyclic compounds like Thiomorpholine-4-carboximidamide by certain strains of bacteria such as Mycobacterium aurum MO1 involves a general pathway. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid .

安全和危害

未来方向

属性

IUPAC Name |

thiomorpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSFKEBTNQAYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)

![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)

![5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2835909.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)

![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)

![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)